1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as these are common techniques for structure elucidation .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The piperazine ring can also undergo various reactions, such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the piperazine ring could increase solubility, while the tetramethyl-1,3,2-dioxaborolane group could affect reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand its molecular conformation, providing insights into the molecular behavior of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Antifungal Properties
- A study on the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showcased its significant antibacterial and weak antifungal activities, suggesting potential applications in combating bacterial infections (Rameshkumar et al., 2003).
Novel Pharmaceutical Compounds
- Research on novel norfloxacin derivatives, which include structures similar to 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine, has led to the development of new drug candidates with potential medical applications (Yadav & Joshi, 2008).
Biological Activities and Potential Therapeutics
- A study on fluoroquinolones, a class of antimicrobial agents, described the synthesis of derivatives featuring piperazinyl moieties, indicative of the broad utility of such compounds in pharmaceuticals (Chen et al., 2013).
Potential Applications in Neurology and Psychiatry
- Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed anti-acetylcholinesterase activity, suggesting potential uses in the treatment of neurodegenerative disorders (Sugimoto et al., 1990).
Antiviral Research
- Studies on 5-substituted Piperazinyl-4-nitroimidazole Derivatives highlighted their anti-HIV activity, demonstrating the potential for compounds like this compound in antiviral therapies (Al-Masoudi et al., 2007).
Antibacterial Applications
- A recent study on the synthesis of novel 1,4-Disubstituted Piperazines and their evaluation highlighted the antibacterial activities of these compounds, suggesting their utility in treating resistant bacterial strains (Shroff et al., 2022).
Wirkmechanismus
Mode of Action
It’s known that the tetramethyl-1,3,2-dioxaborolane group can be used for borylation in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a borylation mechanism.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-6-21-11-13-22(14-12-21)17(23)15-7-9-16(10-8-15)20-24-18(2,3)19(4,5)25-20/h7-10H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPPCPYLZHSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.